molecular formula C19H18N4O4S B2938414 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate CAS No. 941958-79-8

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate

Cat. No.: B2938414
CAS No.: 941958-79-8
M. Wt: 398.44
InChI Key: RCRTZIIFDGZVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate is a synthetic chemical compound of significant interest in biomedical research, primarily due to its structural relationship to potent pharmacological scaffolds. The molecule incorporates a benzothiazole core, a heterocyclic structure extensively documented for its diverse biological activities. This core is recognized for its relevance in neurodegenerative disease and oncology research . Notably, benzothiazole derivatives have demonstrated efficacy as tau protein aggregation inhibitors in models of Alzheimer's disease and have shown selective toxicity against various cancer cell lines, including breast and ovarian carcinomas . The inclusion of a 4-methylpiperazin-1-yl group is a common feature in drug design, often used to optimize solubility and enhance interaction with biological targets, such as enzymes and receptors . The primary research applications of this compound are anticipated to align with the properties of its constituent moieties. It is positioned as a valuable chemical intermediate or lead compound for developing novel therapeutic agents. Potential research directions include investigating its role as a neuronal nitric oxide synthase (nNOS) inhibitor , given that structurally similar benzothiazol-piperazine hybrids have shown significant neuroprotecting effects in a 6-OHDA-induced rat model of Parkinson's disease . Furthermore, its potential as a small-molecule inhibitor in cancer immunotherapy could be explored, leveraging the role of piperazine-containing compounds in disrupting protein-protein interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-21-7-9-22(10-8-21)19-20-16-6-5-15(12-17(16)28-19)27-18(24)13-3-2-4-14(11-13)23(25)26/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRTZIIFDGZVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate is a synthetic compound that belongs to the class of benzothiazole derivatives. Its structure includes a benzo[d]thiazole ring, a piperazine moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazole scaffold has been associated with the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Table 1: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a candidate for drug development against resistant strains of bacteria.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting tumor growth by interfering with cellular replication processes.

Case Study: Inhibition of Tumor Growth
A study conducted on human colorectal carcinoma cells indicated that the compound enhances the efficacy of doxorubicin, a commonly used chemotherapeutic agent. The results demonstrated a significant reduction in cell viability when combined with doxorubicin, suggesting a synergistic effect.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Combination Effect (with Doxorubicin)Reference
HCT116 (Colorectal Cancer)5.0Enhanced efficacy
MCF7 (Breast Cancer)10.0Moderate enhancement

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. Molecular docking studies suggest that it interacts with active sites of enzymes like DNA gyrase and cyclooxygenase through hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity levels. The structure-activity relationship (SAR) analysis indicates that modifications to the benzothiazole scaffold can significantly influence biological activity.

Table 3: Structure-Activity Relationship

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativeBenzothiazole scaffoldAntimicrobial
Nitrobenzene DerivativeNitro group on phenylVaries widely
Piperazine CompoundPiperazine ringAntidepressant, anxiolytic

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate, highlighting their synthesis, physicochemical properties, and biological activities.

Compound Yield Melting Point (°C) Key Structural Features Biological Activity
1e (N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide) 65.36% 177.8–179.2 Chlorobenzylamino side chain, benzamide linker Moderate inhibition of HepG2, Hela, Skov-3, A375, and A431 cell lines in MTT assays
1d (2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide) 75.47% 172.1–172.4 Methoxy group, benzamide linker Higher yield suggests synthetic efficiency; activity data not explicitly provided
1f (2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide) 81.08% 132.3–132.6 Methoxy group, benzimidazole core Potent activity against A375 (melanoma) and A431 (epidermoid carcinoma)
1g (2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide) 75.75% 210.4–210.8 Methoxy group, benzoxazole core High thermal stability; tested on Skov-3 (ovarian cancer)

Structural and Physicochemical Differences

  • Heterocyclic Core: The benzothiazole core in 1e and 1d is replaced with benzimidazole (1f) or benzoxazole (1g). The 3-nitrobenzoate group in the target compound introduces a strong electron-withdrawing nitro group, which may enhance metabolic stability compared to the chloro or methoxy substituents in analogs.
  • Side Chains: 1e features a chlorobenzylamino group, which may improve lipophilicity and membrane permeability compared to the methoxy groups in 1d, 1f, and 1g . The 4-methylpiperazine moiety, common to all compounds, likely enhances solubility and modulates pharmacokinetics .

Research Findings and Implications

Role of Computational Chemistry

Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) and correlation-energy models have been critical in rationalizing the electronic properties of benzothiazole derivatives.

Crystallographic Insights

While crystallographic data for the target compound are unavailable, analogs like 1d and 1e were characterized using techniques supported by SHELX software . Such analyses provide precise molecular geometries, aiding in structure-activity relationship (SAR) studies.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the benzothiazole core. A plausible route includes:

Formation of the benzothiazole backbone : Condensation of substituted thioureas with halogenated benzoic acids under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

Introduction of the 4-methylpiperazine moiety : Nucleophilic substitution at the 2-position of the benzothiazole using 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 6 hours) .

Esterification with 3-nitrobenzoic acid : Activation of the carboxylic acid (e.g., via DCC/DMAP coupling) followed by reaction with the hydroxyl group at the 6-position of the benzothiazole .
Key Considerations : Monitor reaction progress using TLC/HPLC and optimize stoichiometry to minimize byproducts like unsubstituted intermediates.

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Combine analytical techniques to confirm identity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperazine protons at δ 2.3–2.5 ppm; nitro group deshielding effects) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₄O₄S: 422.1042).
  • X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable (similar to methods in ).
  • HPLC-PDA : Purity assessment (>95% by area normalization) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Use quantum chemical calculations and reaction path simulations:

Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., nucleophilic substitution or esterification) .

Solvent/Reagent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS or continuum solvation models .

Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .
Example : ICReDD’s workflow integrates computational predictions with experimental validation, achieving >80% yield improvement in analogous reactions .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:
Systematically isolate variables and validate methods:

Reaction Reproducibility : Ensure consistent reagent quality (e.g., anhydrous solvents, fresh catalysts) and control humidity/temperature .

Analytical Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) or repeat MS under different ionization modes .

Statistical Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., time, temperature) causing variability. For example, a 2³ factorial design can resolve interactions between variables .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the ester bond may occur under humid conditions .
  • Long-Term Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free 3-nitrobenzoic acid) .

Advanced: What mechanistic studies are recommended to elucidate the reactivity of the nitrobenzoate group?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-determining steps .
  • Electrophilicity Analysis : Calculate electrophilicity indices (ω) for the nitrobenzoate moiety using DFT to predict sites of nucleophilic attack .
  • Trapping Intermediates : Use in-situ IR or LC-MS to identify transient species (e.g., acyl intermediates during esterification) .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methyl groups) and compare physicochemical properties (logP, solubility) .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity. For example, the nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
  • QSAR Modeling : Build quantitative SAR models using descriptors like molar refractivity or H-bond donor counts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential nitro compound toxicity .
  • Waste Disposal : Neutralize acidic byproducts (e.g., 3-nitrobenzoic acid) before disposal, following institutional guidelines .

Advanced: What strategies mitigate side reactions during the introduction of the methylpiperazine group?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before substitution .
  • Catalyst Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig amination to enhance selectivity .
  • In-situ Monitoring : Use ReactIR to detect intermediate formation and adjust reaction parameters in real-time .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Material Science : Study crystallinity and polymorphism via powder XRD to optimize formulation for drug delivery .
  • Environmental Chemistry : Assess biodegradation pathways using LC-MS/MS to identify metabolites in simulated ecosystems .
  • Data Science : Implement blockchain for secure, traceable data sharing across collaborative networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.